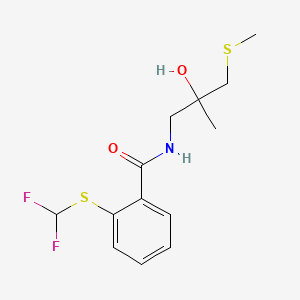

2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

Description

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO2S2/c1-13(18,8-19-2)7-16-11(17)9-5-3-4-6-10(9)20-12(14)15/h3-6,12,18H,7-8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDFUMAPAUHVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1SC(F)F)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Difluoromethylthio Group:

Attachment of the Hydroxy-Methyl-Thio Propyl Group: The final step involves the addition of the hydroxy-methyl-thio propyl group through a nucleophilic substitution reaction, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the thio groups, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzamides and thio derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing difluoromethylthio groups exhibit significant anticancer activity. The difluoromethylthio moiety enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development. Research has shown that similar compounds can inhibit tumor growth in various cancer models, suggesting that 2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide may also possess similar properties .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. In silico studies have demonstrated that modifications to benzamide derivatives can lead to enhanced binding affinities for neurotransmitter receptors. This characteristic is crucial for developing anxiolytic or antidepressant medications, as evidenced by related compounds that have shown significant activity in behavioral assays .

Fungicidal Activity

Compounds with difluoromethylthio groups have been explored for their fungicidal properties. Research indicates that these compounds can effectively inhibit the growth of various phytopathogenic fungi. The mechanism of action often involves disrupting cellular processes within the fungi, leading to cell death. Preliminary data suggest that this compound could be developed into a potent agricultural fungicide .

Pesticide Development

The incorporation of difluoromethyl groups in agrochemicals has been linked to improved efficacy and reduced environmental impact. The compound's potential as a pesticide is supported by its ability to target specific biochemical pathways in pests without affecting non-target organisms, thereby enhancing selectivity and safety in agricultural practices .

Synthesis of Functional Materials

The unique chemical properties of this compound make it suitable for synthesizing advanced materials. Its ability to form stable complexes with metal ions could be utilized in creating new catalysts or sensors for detecting environmental pollutants . The compound's structural versatility allows for modifications that can tailor its properties for specific applications in nanotechnology and polymer science.

Case Studies

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy-methyl-thio propyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

- 2-((Trifluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

- 2-((Methylthio)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

- 2-((Chloromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

Uniqueness

2-((Difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

- Chemical Formula : C13H16F2NOS2

- Molecular Weight : 303.39 g/mol

The presence of difluoromethyl and thio groups contributes to its unique properties, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication through interference with viral enzymes.

- Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for various therapeutic applications.

While specific mechanisms for this compound are still under investigation, several hypotheses have been proposed based on structural similarities with known bioactive compounds:

- Inhibition of Key Enzymes : The difluoromethyl group may enhance binding affinity to target enzymes, leading to effective inhibition.

- Disruption of Protein Interactions : The thio group may facilitate interactions with cysteine residues in target proteins, disrupting their normal function.

Case Studies and Experimental Data

A series of studies have been conducted to elucidate the biological activity of this compound:

- Antiviral Studies :

- Anticancer Activity :

- Enzyme Inhibition Assays :

Comparative Analysis of Biological Activities

| Activity Type | IC50/EC50 Range | Notes |

|---|---|---|

| Antiviral | 0.5 - 5 μM | Effective against specific viral strains |

| Anticancer | 10 - 50 μM | Moderate potency across multiple cancer types |

| Enzyme Inhibition | Micromolar range | Impacts metabolic pathways |

Q & A

Q. How can researchers optimize the synthesis of 2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide to improve yield and purity?

- Methodological Answer : The synthesis involves sequential functionalization of the benzamide core. Key steps include: (i) Thioether formation : React the benzamide precursor with difluoromethyl thiol under basic conditions (e.g., NaH in THF) at 0–5°C to avoid side reactions . (ii) Hydroxypropyl substitution : Use a Mitsunobu reaction with DIAD/Ph3P to introduce the hydroxy-methyl-methylthio propyl group. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) . (iii) Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization (EtOH/H2O) to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm the presence of the difluoromethylthio group (δ ~5.8–6.2 ppm for CF2H; <sup>19</sup>F NMR: δ -110 to -120 ppm) and hydroxypropyl chain (broad δ ~1.2–1.5 ppm for -CH(CH3)) .

- HR-MS : Validate molecular weight (expected [M+H]<sup>+</sup> ~385.1) with <1 ppm error .

- HPLC : Assess purity using a C18 column (MeCN:H2O, 70:30; RT ~8.2 min) .

Q. How does the compound's stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (25°C, pH 1–13 buffers). The difluoromethylthio group is prone to hydrolysis at pH >10, requiring storage at neutral pH .

- Thermal Stability : Use TGA/DSC to identify decomposition onset (~180°C). Store at -20°C in anhydrous DMSO to prevent thioether oxidation .

Q. What purification strategies address solubility challenges in this benzamide derivative?

- Methodological Answer :

- Solvent Selection : Use DMF/EtOAc (1:4) for recrystallization due to the compound’s limited solubility in polar aprotic solvents .

- Counterion Exchange : Convert to a hydrochloride salt (via HCl/Et2O) to enhance aqueous solubility for biological assays .

Q. Which in vitro assays are suitable for initial biological screening?

- Methodological Answer :

- Antimicrobial Activity : Use microbroth dilution (MIC against S. aureus and E. coli; 0.5–128 µg/mL) .

- Cytotoxicity : MTT assay (IC50 in HeLa cells; 48h exposure) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the difluoromethylthio group?

- Methodological Answer :

- Analog Synthesis : Replace CF2H-S with CH3-S or Cl-S groups via nucleophilic substitution .

- Biological Testing : Compare IC50 values in kinase inhibition assays (e.g., EGFR T790M/L858R mutants) to assess electron-withdrawing effects .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze electrostatic potential maps and H-bonding capacity .

Q. How to resolve contradictory data in enzyme inhibition assays (e.g., IC50 variability)?

- Methodological Answer :

- Assay Optimization : Standardize ATP concentrations (1–10 µM) and pre-incubation times (15–30 min) to reduce variability .

- Metabolite Interference : Use LC-MS/MS to detect hydrolyzed byproducts (e.g., free thiols) that may inhibit off-target enzymes .

Q. What experimental designs evaluate the compound's environmental fate and ecotoxicity?

- Methodological Answer :

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify degradation products via GC-MS .

- Aquatic Toxicity : Follow OECD 202 guidelines for Daphnia magna 48h exposure (EC50 determination) .

Q. How can computational modeling predict metabolic pathways and metabolite toxicity?

- Methodological Answer :

Q. What chiral separation techniques isolate enantiomers of the hydroxypropyl side chain?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane:IPA, 90:10; 1 mL/min) to resolve enantiomers .

- Crystallography : Confirm absolute configuration via X-ray diffraction (Cu-Kα radiation; R-factor <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.